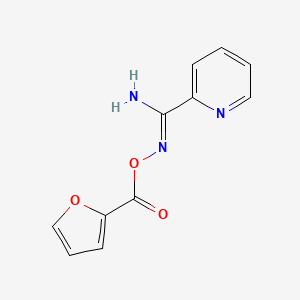
N-(4-methylphenyl)-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-4-(4-morpholinylmethyl)benzamide, commonly known as “GMX1778,” is a small molecule inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis. It has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for various types of cancer.
Mécanisme D'action
GMX1778 inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is an essential cofactor for many cellular processes, including energy metabolism, DNA repair, and gene expression. Cancer cells require high levels of NAD+ to support their rapid growth and proliferation. By inhibiting NAMPT, GMX1778 depletes the intracellular levels of NAD+ and induces cell death in cancer cells.
Biochemical and Physiological Effects:
GMX1778 has been shown to induce cell death in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. GMX1778 has been found to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of GMX1778 is its specificity for cancer cells. It targets the NAD+ biosynthesis pathway, which is upregulated in cancer cells but not in normal cells. This makes it a promising therapeutic agent with minimal side effects. However, one of the limitations of GMX1778 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on GMX1778. One area of interest is the development of more potent and selective inhibitors of NAMPT. Another area of interest is the combination of GMX1778 with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, the role of NAD+ metabolism in other diseases, such as neurodegenerative diseases and metabolic disorders, is an area of active research.
Méthodes De Synthèse
The synthesis of GMX1778 involves the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 4-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then treated with morpholine to yield GMX1778. The entire synthesis process is carried out under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
GMX1778 has been extensively studied for its potential as a therapeutic agent for various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and pancreatic cancer. GMX1778 works by inhibiting the biosynthesis of NAD+, which is essential for cancer cell survival and proliferation.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-2-8-18(9-3-15)20-19(22)17-6-4-16(5-7-17)14-21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIVHGSWYHNEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)

![N-{3,5-dichloro-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5774216.png)

![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)






![ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5774271.png)
![2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5774283.png)
![4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5774289.png)
